4-Amino-2-sulfobenzoic acid
Overview
Description
4-Amino-2-sulfobenzoic acid is an organic compound with the molecular formula C7H7NO5S. It is a solid, typically appearing as a colorless crystalline powder. This compound is known for its strong acidity and hydrophilicity, making it highly soluble in water. It is commonly used in various industrial applications, including the synthesis of dyes, fluorescent brighteners, and antibiotics .
Mechanism of Action
Target of Action
4-Amino-2-sulfobenzoic acid is a chemical compound that has dielectric properties . It is used mainly in the manufacture of diazoamino compounds
Mode of Action
The compound is soluble in water, organic solvents, and hydrocarbons . It interacts with its targets by forming bonds and altering their properties. For instance, it can be used as a plasticizer or as a component of colorimetric reagents .
Biochemical Pathways
It is known that the compound can be used in polymers to create solutions with good chemical stability .
Pharmacokinetics
Its solubility in water and organic solvents suggests that it may have good bioavailability .
Result of Action
This compound has the ability to absorb ultraviolet rays, making it an excellent absorber for ultraviolet radiation . It can reduce sulfuric acid to sulfur dioxide . These properties suggest that it may have applications in various industries, including the manufacture of diazoamino compounds .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, its solubility may vary depending on the temperature and the nature of the solvent . .
Biochemical Analysis
Biochemical Properties
4-Amino-2-sulfobenzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in the reduction of sulfuric acid to sulfur dioxide, indicating its potential role in sulfur metabolism . Additionally, its ability to absorb ultraviolet rays suggests that it may interact with proteins and enzymes involved in photoprotection and repair mechanisms.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its interaction with enzymes involved in sulfur metabolism can affect the overall metabolic flux within cells. Furthermore, its ability to absorb ultraviolet rays may protect cells from UV-induced damage, thereby influencing cell survival and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to reduce sulfuric acid to sulfur dioxide suggests that it may act as an enzyme inhibitor or activator in sulfur metabolism pathways. Additionally, its interaction with ultraviolet rays indicates that it may influence gene expression related to photoprotection and DNA repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation products may have different biochemical properties and effects on cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as protection against UV-induced damage. At higher doses, it may cause toxic or adverse effects, including disruptions in sulfur metabolism and cellular function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in metabolic pathways related to sulfur metabolism. It interacts with enzymes and cofactors that facilitate the reduction of sulfuric acid to sulfur dioxide. This interaction affects the overall metabolic flux and levels of metabolites within cells. The compound’s role in these pathways highlights its importance in maintaining cellular homeostasis and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity and effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within cells determines its interactions with enzymes, proteins, and other biomolecules, thereby influencing its overall biochemical effects .
Preparation Methods
The synthesis of 4-amino-2-sulfobenzoic acid typically involves a multi-step process. One common method starts with ortho-toluene, which is dissolved in fuming sulfuric acid. The mixture undergoes sulfonation by the dropwise addition of 65% fuming sulfuric acid, resulting in the formation of 2-nitro-4-toluene sulfonic acid. This intermediate is then subjected to auto-oxidation reduction under alkaline conditions at temperatures ranging from 60 to 130°C, yielding this compound .
Chemical Reactions Analysis
4-Amino-2-sulfobenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions typically convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the amino group can be replaced by other functional groups. Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing and reducing agents. .
Scientific Research Applications
4-Amino-2-sulfobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and fluorescent brighteners.
Biology: The compound is utilized in the preparation of various biochemical reagents.
Medicine: It serves as a precursor in the synthesis of certain antibiotics.
Industry: It is employed in the production of high-performance polymers and other advanced materials
Comparison with Similar Compounds
4-Amino-2-sulfobenzoic acid can be compared with other similar compounds, such as:
2-Amino-4-chlorobenzoic acid: This compound has a chlorine atom instead of a sulfonic acid group, leading to different reactivity and applications.
2-Amino-4-methoxybenzoic acid: The presence of a methoxy group alters its chemical properties and uses.
2-Amino-4-methylbenzoic acid: The methyl group provides different steric and electronic effects compared to the sulfonic acid group
Properties
IUPAC Name |
4-amino-2-sulfobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5S/c8-4-1-2-5(7(9)10)6(3-4)14(11,12)13/h1-3H,8H2,(H,9,10)(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNUYFJLBFZDTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514879 | |
Record name | 4-Amino-2-sulfobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
527-76-4 | |
Record name | 4-Amino-2-sulfobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=527-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-2-sulfobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-2-sulfobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AMINO-2-SULFOBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TET501N3W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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